molecular formula C10H16N2O B1329289 2-(4-Amino-N-ethylanilino)ethanol CAS No. 92-65-9

2-(4-Amino-N-ethylanilino)ethanol

Cat. No. B1329289
CAS RN: 92-65-9
M. Wt: 180.25 g/mol
InChI Key: WFXLRLQSHRNHCE-UHFFFAOYSA-N
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Description

“2-(4-Amino-N-ethylanilino)ethanol” is a chemical compound with the molecular formula C10H16N2O . It is also known by other names such as “2-[4-AMINO (ETHYL)ANILINO]-1-ETHANOL”, “2-((4-Aminophenyl)(ethyl)amino)ethanol”, and “Ethanol, 2-((4-aminophenyl)ethylamino)-” among others .


Synthesis Analysis

The synthesis of “2-(4-Amino-N-ethylanilino)ethanol” involves coupling with 2-amino-5-formylthiophene during the creation of nonlinear optical chromophores . It also undergoes azo coupling with 2-cyan-4-nitroaniline to yield azochromophore AZ1 .


Molecular Structure Analysis

The molecular structure of “2-(4-Amino-N-ethylanilino)ethanol” can be represented by the InChI string: InChI=1S/C10H16N2O/c1-2-12(7-8-13)10-5-3-9(11)4-6-10/h3-6,13H,2,7-8,11H2,1H3 . The Canonical SMILES representation is CCN(CCO)C1=CC=C(C=C1)N .


Physical And Chemical Properties Analysis

The molecular weight of “2-(4-Amino-N-ethylanilino)ethanol” is 180.25 g/mol . The computed XLogP3 value is 1.4 .

Scientific Research Applications

Sensor Technology and Concentration Control

2-(4-Amino-N-ethylanilino)ethanol, as a part of the ethanol family, has seen application in sensor technology and concentration control systems. For instance, a device was developed to control ethanol concentration in water, utilizing a sensor capable of identifying various levels of ethanol concentration. This is crucial in maintaining the functional integrity of ethanol, especially considering its evaporation characteristics at certain temperatures (Rivai et al., 2015).

Material Science and Polymer Research

In material science, particularly in the study of polymers, 2-(4-Amino-N-ethylanilino)ethanol derivatives have been utilized. A study described the synthesis of mesogenic liquid crystalline materials from 2-(4-Amino-N-ethylanilino)ethanol derivatives, exploring their potential in creating linear, high electrical conductivity polymers with good liquid crystalline behavior (Hosseini & Hoshangi, 2015).

Ethanol Metabolism and Biomarker Analysis

Research in forensic and clinical medicine has leveraged ethanol derivatives, like 2-(4-Amino-N-ethylanilino)ethanol, in the analysis of biomarkers for ethanol consumption. Ethyl glucuronide, a metabolite of ethanol, is detected in various biological matrices and is used to discriminate between chronic and occasional ethanol intake (Salomone et al., 2018).

Chemical Synthesis and Pharmaceutical Applications

In the realm of chemical synthesis and pharmaceuticals, compounds related to 2-(4-Amino-N-ethylanilino)ethanol have been synthesized for various applications. For example, supercritical ethanol has been used as a solvent in the synthesis of pharmaceuticals, demonstrating the versatility of ethanol compounds in facilitating important reactions in pharmaceutical manufacturing (Takebayashi et al., 2016).

Catalysis and Chemical Reactions

Ethanol derivatives are significant in catalysis and chemical reactions. A study highlighted the role of ethanol, a relative of 2-(4-Amino-N-ethylanilino)ethanol, in oxidative cross-esterification, demonstrating the compound's importance in industrial chemical processes and its potential in catalysis and reaction mechanisms (Evans et al., 2019).

Mechanism of Action

Mode of Action

The mode of action of 2-(4-Amino-N-ethylanilino)ethanol involves its interaction with certain biochemical entities. It is known to couple with 2-amino-5-formylthiophene during the synthesis of nonlinear optical chromophores . It also undergoes azo coupling with 2-cyan-4-nitroaniline to yield azochromophore AZ1 .

properties

IUPAC Name

2-(4-amino-N-ethylanilino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-2-12(7-8-13)10-5-3-9(11)4-6-10/h3-6,13H,2,7-8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFXLRLQSHRNHCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00903007
Record name NoName_3587
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Amino-N-ethylanilino)ethanol

CAS RN

92-65-9
Record name N-(2-Hydroxyethyl)-N-ethyl-p-phenylenediamine
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Record name N-Ethyl-N-(2-hydroxyethyl)-p-phenylenediamine
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Record name Ethanol, 2-[(4-aminophenyl)ethylamino]-
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Record name 2-(4-amino-N-ethylanilino)ethanol
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Record name N-ETHYL-N-(2-HYDROXYETHYL)-P-PHENYLENEDIAMINE
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